Cas no 503610-43-3 (Rosuvastatin Lactone)

Rosuvastatin Lactone 化学的及び物理的性質
名前と識別子
-
- Rosuvastatin-5S-lactone
- N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N
- N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxo-tetrahydropyran-2-yl]vinyl]-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide
- Rosuvastatin Lactone
- (6R,7S)-7-[[(2R)-2-[[(4-ETHYL-2,3-DIOXOPIPERAZINE-1-YL)CARBONYL]AMINO]-2-(4-HYDROXYPHENYL)ACETYL]AMINO]-3-[[(1-METHYL-1H-TETRAZOL-5-YL)SULPHANYL]METHYL]-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CAR
- (3R,5R)-ROSUVASTATIN LACTONE
- N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide
- Rosuvastatin EP Impurity D
- CHEBI:184522
- ent-Rosuvastatin Lactone
- HY-138166
- ROSUVASTATIN LACTONE [USP IMPURITY]
- DTXSID901034473
- N-(4-(4-FLUOROPHENYL)-6-(1-METHYLETHYL)-5-((1E)-2-((2S,4R)-TETRAHYDRO-4-HYDROXY-6-OXO-2H-PYRAN-2-YL)ETHENYL)-2-PYRIMIDINYL)-N-METHYLMETHANESULFONAMIDE
- Methanesulfonamide, N-[4-(4-fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methyl-, rel-; ent-Rosuvastatin Lactone; Rosuvastatin-5R-lactone; N-[4-(4-Fluorophenyl)-5-[(E)-2-[(2SR,4RS)-4
- AC-30584
- AS-82903
- 503610-43-3
- F19301
- Rosuvastatin 5 S-lactone
- SOEGVMSNJOCVHT-VEUZHWNKSA-N
- N-(4-(4-fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide
- N-[4-(4-luorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulonamide
- ROSUVASTATIN CALCIUM IMPURITY D (EP IMPURITY)
- N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethenyl]-6-(1-methylethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide
- N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
- Rosuvastatin-5-S-lactone
- CS-0145597
- AKOS015896316
- N-[4-(4-fluorophenyl)-5-[(1E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide
- UNII-FL37W41F3T
- N-[4-(4-Fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethenyl]-6-(1-methylethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide (Rosuvastatin Lactone)
- ROSUVASTATIN CALCIUM IMPURITY D [EP IMPURITY]
- E-6-{2-[2-(N-methyl-N-methanesulfonylamino)-4-(4-fluorophenyl)-6-isopropyl-pyrimidin-5-yl]vinyl}-(4R,6S)-4-hydroxy-3,4,5,6-tetrahydro-2H-pyran-2-one
- FL37W41F3T
- Methanesulfonamide, N-(4-(4-fluorophenyl)-6-(1-methylethyl)-5-((1E)-2-((2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethenyl)-2-pyrimidinyl)-N-methyl-
- ROSUVASTATIN LACTONE (USP IMPURITY)
- SCHEMBL245091
- SCHEMBL245092
-
- インチ: InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m0/s1
- InChIKey: SOEGVMSNJOCVHT-RJCHQFKYSA-N
- SMILES: CC(C)c1c(c(nc(n1)N(C)S(=O)(=O)C)c2ccc(cc2)F)/C=C/[C@H]3C[C@@H](CC(=O)O3)O
計算された属性
- 精确分子量: 463.15800
- 同位素质量: 463.158
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 9
- 重原子数量: 32
- 回転可能化学結合数: 6
- 複雑さ: 779
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118A^2
- XLogP3: 2.4
じっけんとくせい
- 密度みつど: 1.387
- ゆうかいてん: 127 - 135°C
- Boiling Point: 695.0±65.0 °C at 760 mmHg
- フラッシュポイント: 374.1±34.3 °C
- Refractive Index: 1.615
- Solubility: Acetonitrile (Slightly), Chloroform, Ethyl Acetate (Slightly), Methanol (Slightl
- PSA: 118.07000
- LogP: 3.96240
- じょうきあつ: 0.0±2.3 mmHg at 25°C
Rosuvastatin Lactone Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:-20°C Freezer
Rosuvastatin Lactone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | R700550-50mg |
Rosuvastatin Lactone |
503610-43-3 | 50mg |
$ 419.00 | 2023-09-06 | ||
eNovation Chemicals LLC | Y1242254-5mg |
N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide |
503610-43-3 | 98% | 5mg |
$245 | 2024-06-06 | |
TRC | R700550-10mg |
Rosuvastatin Lactone |
503610-43-3 | 10mg |
$ 176.00 | 2023-09-06 | ||
TRC | R700550-5mg |
Rosuvastatin Lactone |
503610-43-3 | 5mg |
$97.00 | 2023-05-17 | ||
1PlusChem | 1P00DCCP-50mg |
N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide |
503610-43-3 | 95% | 50mg |
$476.00 | 2025-02-26 | |
1PlusChem | 1P00DCCP-10mg |
N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide |
503610-43-3 | 95% | 10mg |
$179.00 | 2025-02-26 | |
Ambeed | A284391-50mg |
N-(4-(4-Fluorophenyl)-5-((E)-2-((2S,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)vinyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide |
503610-43-3 | 97% | 50mg |
$106.0 | 2025-03-01 | |
Aaron | AR00DCL1-25mg |
N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide |
503610-43-3 | 98% | 25mg |
$589.00 | 2023-12-13 | |
eNovation Chemicals LLC | Y1242254-50mg |
N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide |
503610-43-3 | 98% | 50mg |
$135 | 2025-02-28 | |
eNovation Chemicals LLC | Y1242254-10mg |
N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide |
503610-43-3 | 98% | 10mg |
$370 | 2024-06-06 |
Rosuvastatin Lactone 関連文献
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
Rosuvastatin Lactoneに関する追加情報
Introduction to Rosuvastatin Lactone (CAS No: 503610-43-3) in Modern Pharmaceutical Research
Rosuvastatin Lactone, identified by the chemical identifier CAS No: 503610-43-3, is a critical intermediate in the synthesis of Rosuvastatin, one of the most widely prescribed statins for the management of hypercholesterolemia and related cardiovascular conditions. This compound has garnered significant attention in the pharmaceutical industry due to its role in producing a highly effective cholesterol-lowering agent. The lactone form of Rosuvastatin is particularly noteworthy for its stability and efficiency in drug formulation, making it a subject of extensive research and development.
The pharmacological significance of Rosuvastatin Lactone lies in its conversion to the active pharmaceutical ingredient (API), Rosuvastatin, within the human body. This transformation is facilitated by enzymatic hydrolysis, a process that underscores the compound's importance in drug metabolism and bioavailability. Recent studies have highlighted the lactone's role in enhancing the solubility and absorption of Rosuvastatin, thereby improving therapeutic outcomes. The compound's structural properties, characterized by a lactone ring, contribute to its stability under various conditions, which is essential for maintaining efficacy during storage and transportation.
In the realm of cardiovascular pharmacology, Rosuvastatin Lactone has been studied for its potential in modulating lipid metabolism beyond cholesterol reduction. Emerging research suggests that this intermediate may influence other pathways involved in atherosclerosis, such as inflammation and endothelial function. A notable study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of Rosuvastatin Lactone exhibit anti-inflammatory properties, which could expand its therapeutic applications. This finding aligns with the growing understanding that managing inflammation is as crucial as lowering cholesterol in preventing cardiovascular diseases.
The synthesis of Rosuvastatin Lactone involves sophisticated chemical processes that ensure high purity and yield. Modern synthetic methodologies have improved the efficiency of producing this intermediate, reducing costs and environmental impact. Advances in green chemistry have led to the development of solvent-free or aqueous-based synthesis routes for Rosuvastatin Lactone, minimizing hazardous waste and energy consumption. These innovations not only enhance sustainability but also make large-scale production more feasible.
From a regulatory perspective, Rosuvastatin Lactone is subject to stringent quality control measures to ensure compliance with pharmaceutical standards. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify its purity and structural integrity. Regulatory agencies require comprehensive documentation detailing the synthesis, characterization, and safety profiles of intermediates like Rosuvastatin Lactone before they can be used in drug manufacturing. This rigorous oversight ensures that patients receive safe and effective medications.
The clinical relevance of Rosuvastatin Lactone extends beyond its role as a precursor for Rosuvastatin. Researchers are exploring its potential as a standalone therapeutic agent due to its observed biological activities. Preclinical studies indicate that Rosuvastatin Lactone may have neuroprotective effects, making it a candidate for treating neurological disorders associated with cholesterol metabolism. Additionally, its anti-inflammatory properties have sparked interest in its application for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The future direction of research on Rosuvastatin Lactone is promising, with several ongoing studies aimed at uncovering new therapeutic applications and optimizing synthetic pathways. Collaborative efforts between academia and industry are essential to accelerate these advancements. By leveraging cutting-edge technologies such as computational chemistry and artificial intelligence, scientists can predict novel derivatives of Rosuvastatin Lactone with enhanced pharmacological profiles.
In conclusion, Rosuvastatin Lactone (CAS No: 503610-43-3) is a pivotal compound in pharmaceutical research, playing a crucial role in the development of Rosuvastatin and potentially offering additional therapeutic benefits. Its structural features, synthetic advantages, and biological activities make it a subject of intense study. As research progresses, we can anticipate further insights into its mechanisms of action and expanded applications in medicine.
503610-43-3 (Rosuvastatin Lactone) Related Products
- 1094100-06-7((E,3R,5R)-7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid)
- 355806-00-7(Rosuvastatin tert-Butyl Ester)
- 355805-96-8(Rosuvastatin Methanamine Salt)
- 287714-41-4(Rosuvastatin (D3 Sodium))
- 147118-40-9(Rosuvastatin methyl ester)
- 615263-60-0(ent-Rosuvastatin tert-Butyl Ester)
- 851443-04-4(Rosuvastatin Ethyl Ester)
- 1197348-98-3(Rosuvastatin Isoamyl Ester)
- 147118-39-6(5-Oxorosuvastatin methyl ester)
- 2229152-17-2({3-2-methoxy-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanamine)
